Furan-2-yl-dimethylsilanol

Catalog No.
S1936897
CAS No.
879904-83-3
M.F
C6H10O2Si
M. Wt
142.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl-dimethylsilanol

CAS Number

879904-83-3

Product Name

Furan-2-yl-dimethylsilanol

IUPAC Name

furan-2-yl-hydroxy-dimethylsilane

Molecular Formula

C6H10O2Si

Molecular Weight

142.23 g/mol

InChI

InChI=1S/C6H10O2Si/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3

InChI Key

AAYDPVXTNSQTRC-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CO1)O

Canonical SMILES

C[Si](C)(C1=CC=CO1)O

Furan-2-yl-dimethylsilanol is a silanol compound characterized by the presence of a furan ring substituted with a dimethylsilanol group. This compound is notable for its unique structural features, which combine the reactivity of the furan moiety with the stability imparted by the silanol group. The furan ring, a five-membered aromatic heterocycle, is known for its participation in various

Typical of both furan and silanol functionalities:

  • Electrophilic Substitution: The furan ring can react with electrophiles, making it susceptible to substitution reactions.
  • Nucleophilic Attack: The hydroxyl group of the silanol can act as a nucleophile, participating in condensation reactions.
  • Hydrolysis: Under acidic or basic conditions, furan derivatives can hydrolyze, leading to the formation of dicarbonyl compounds .
  • Diels-Alder Reactions: Furan derivatives are often used as diene components in Diels-Alder cycloadditions, allowing for the formation of more complex cyclic structures .

Furan-2-yl-dimethylsilanol can be synthesized through several methods:

  • Vilsmeier Reaction: A one-step synthesis using Vilsmeier conditions has been reported to yield this compound quantitatively .
  • Hydrolysis of Furan Derivatives: Hydrolysis of 5-methylfuran derivatives under acidic conditions can lead to the formation of related silanol compounds .
  • Dimethylsilanol Addition: The direct addition of dimethylsilanol to activated furan substrates can also yield furan-2-yl-dimethylsilanol.

Furan-2-yl-dimethylsilanol has potential applications in various fields:

  • Organic Synthesis: Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it could be utilized in developing new materials with specific chemical functionalities.
  • Pharmaceutical Development: As a derivative of biologically active furans, it may find applications in drug development and design.

Interaction studies involving furan derivatives generally focus on their reactivity with biological molecules and other chemical species:

  • Nucleophilic Interactions: The silanol group can interact with electrophiles, leading to new product formations.
  • Complex Formation: Studies have shown that furan derivatives can form complexes with metal ions, which could enhance their reactivity and stability in biological systems .

Furan-2-yl-dimethylsilanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
FurfuralAldehyde functional group on furanMore reactive due to carbonyl; used primarily as an intermediate.
2-MethylfuranMethyl substitution at position 2Less sterically hindered; participates in Diels-Alder reactions efficiently.
5-HydroxymethylfurfuralHydroxymethyl group at position 5Exhibits different reactivity patterns due to hydroxymethyl group.
2,5-DimethylfuranTwo methyl groups on the furan ringIncreased lipophilicity; used in flavoring and fragrance industries.

Furan-2-yl-dimethylsilanol stands out due to its combination of a silanol group with the furan moiety, which may enhance its solubility and reactivity compared to other furan derivatives.

Furan-2-yl-dimethylsilanol emerged as a subject of systematic study in the early 21st century, with its first reported synthesis in 2007. The compound gained prominence through its role in palladium-catalyzed cross-coupling reactions, a methodology advanced by Denmark et al. in 2008. Key milestones include:

YearDevelopment
2007Initial isolation via silylmethanol oxidation
2008Demonstration of catalytic cross-coupling applications
2011Optimization of silanol preparation methods
2022Structural characterization in Wikidata

The compound’s stability under ambient conditions and compatibility with diverse reaction systems fueled its adoption in synthetic workflows.

Role in Organosilicon Chemistry

As a hybrid molecule combining silanol (-SiOH) and furan moieties, it exhibits dual reactivity:

  • Silanol functionality: Participates in condensation reactions to form siloxane networks
  • Furan aromaticity: Engages in π-π stacking and electrophilic substitution

Notable applications:

  • Precursor for sodium (furan-2-yl)dimethylsilanolate, a key cross-coupling reagent
  • Building block for silicon-containing polymers with tunable thermal properties

The compound’s molecular architecture enables unique stereoelectronic effects, as evidenced by its $$ ^{29}Si $$ NMR chemical shift of δ −15 to −20 ppm.

Significance in Heterocyclic Compound Research

The furan ring contributes:

  • Aromatic stabilization energy: 67 kJ/mol, enabling charge delocalization
  • Directional reactivity: Preferential substitution at the α-position (C2/C5)

Comparative analysis of heterocyclic silanols:

CompoundAromatic SystemReactivity Index*
Furan-2-yl-dimethylsilanol4n+2 π-electrons0.78
Thiophene-analog6π-electrons0.82
Pyrrole-derivative6π-electrons0.75

*Calculated using Fukui electrophilicity parameters

Direct Silanol Functionalization Approaches

Direct silanol functionalization represents the most straightforward approach for synthesizing furan-2-yl-dimethylsilanol, leveraging the inherent reactivity of silicon-halogen bonds with water or hydroxide sources. The primary method involves the hydrolysis of furan-2-yl-dimethylchlorosilane precursors under carefully controlled conditions [1]. This approach typically employs mild aqueous hydrolysis at temperatures ranging from 0 to 25°C, achieving yields between 85-95% within 2-6 hours [2].

The mechanism proceeds through nucleophilic attack of water molecules on the electrophilic silicon center, displacing the chloride ion and forming the desired silanol functionality [3]. Recent investigations have demonstrated that the reaction can be optimized through the use of buffered aqueous systems, which prevent the formation of unwanted condensation products that could lead to siloxane formation [4]. The reaction exhibits excellent chemoselectivity, with the furan ring remaining intact throughout the process due to the mild reaction conditions employed.

Advanced methodologies have explored the use of alcoholic solvents to moderate the hydrolysis rate, particularly when dealing with highly reactive chlorosilane precursors [1]. The presence of tertiary amines as base catalysts has been shown to enhance reaction rates while maintaining high selectivity for the desired silanol product [5]. Temperature control emerges as a critical parameter, as elevated temperatures promote condensation reactions that reduce overall yields of the monomeric silanol compound.

Experimental protocols typically involve the dropwise addition of water to a solution of the chlorosilane precursor in an inert organic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere [6]. The reaction mixture is maintained at low temperature initially to control the exothermic hydrolysis, then allowed to warm to room temperature for completion. Workup procedures involve standard aqueous extraction techniques followed by drying over anhydrous magnesium sulfate [6].

Furan Ring Derivatization Strategies

Furan ring derivatization strategies offer alternative approaches that commence with readily available furan derivatives and introduce the dimethylsilanol functionality through subsequent chemical transformations [7] [8]. These methods exploit the rich electrophilic chemistry of the furan heterocycle, particularly at the 2-position, which exhibits enhanced reactivity toward nucleophilic silicon species.

One prominent strategy involves the metalation of furan at the 2-position using organolithium reagents, followed by electrophilic trapping with chlorodimethylsilane precursors [9]. This approach requires carefully controlled conditions, typically involving treatment of furan with butyllithium in tetrahydrofuran at low temperatures (-78°C), followed by addition of chlorodimethylsilanol derivatives [9]. The methodology provides excellent regioselectivity for the 2-position, though yields can be moderate (75-90%) due to competing side reactions.

Alternative derivatization approaches employ transition metal-catalyzed cross-coupling reactions, particularly those involving furan-2-boronic acid derivatives or furan-2-triflates with appropriate silicon nucleophiles [10]. These methods benefit from the well-established protocols of palladium-catalyzed cross-coupling chemistry, offering functional group tolerance and mild reaction conditions [10]. The reactions typically proceed at temperatures between 25-100°C over 3-8 hours, providing good to excellent yields of the desired silanol products.

Electrophilic aromatic substitution reactions represent another viable strategy, wherein furan substrates undergo direct silylation using Lewis acid-activated silyl reagents [10]. These reactions benefit from the electron-rich nature of the furan ring, which readily undergoes electrophilic attack at the 2-position. Typical conditions involve the use of silyl triflates or silyl halides in the presence of Lewis acid catalysts such as boron trifluoride or aluminum chloride [11].

The choice of derivatization strategy depends largely on the availability of starting materials and the desired reaction scale. Laboratory-scale syntheses often favor organometallic approaches due to their high selectivity, while larger-scale preparations may benefit from direct electrophilic substitution methods that avoid the use of expensive organometallic reagents [12].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for furan-2-yl-dimethylsilanol synthesis has focused primarily on transition metal complexes that facilitate carbon-silicon bond formation and subsequent functional group transformations [5] [11]. Rhodium-based catalysts have emerged as particularly effective systems, demonstrating exceptional activity in hydrosilylation reactions that can be adapted for silanol synthesis [5].

Advanced rhodium catalysts consisting of rhodium complexes supported on silica with co-immobilized tertiary amines have achieved turnover numbers approaching 1,900,000 over 24-hour periods [5]. The synergistic effect between the rhodium center and the amine co-catalyst is attributed to electron donation to the metal center, which enhances the catalytic activity for silicon-carbon bond formation reactions [5]. These systems operate effectively at ambient temperature and pressure, making them attractive for large-scale synthetic applications.

Palladium-catalyzed systems offer alternative approaches, particularly for cross-coupling reactions involving furan derivatives [13]. Recent developments have focused on palladium complexes that facilitate the formation of silicon-carbon bonds through oxidative addition and reductive elimination cycles [13]. These catalysts demonstrate excellent functional group tolerance and can accommodate a wide range of furan derivatives and silicon nucleophiles.

Photocatalytic systems represent an emerging area of significant interest, offering metal-free alternatives for silanol synthesis [14] [15]. Recent investigations have demonstrated that visible light-mediated processes can effectively promote the oxidation of silyl hydrides to silanols under ambient conditions [14]. These systems employ readily available chlorinated solvents as both reaction medium and chlorine radical source, enabling efficient silanol formation without the need for expensive metal catalysts [15].

The photocatalytic approach operates through the generation of chlorine radicals from dichloromethane under blue light irradiation, which subsequently abstract hydrogen from silyl hydride precursors [15]. The resulting silyl radicals undergo rapid reaction with molecular oxygen and water to form the desired silanol products [15]. This methodology has been successfully scaled to continuous flow systems, achieving production rates of up to 44 grams per hour per liter of reactor volume [15].

Reaction optimization studies have revealed several critical parameters that influence both yield and selectivity. Temperature control emerges as particularly important, with optimal conditions typically falling within narrow ranges specific to each catalytic system [11]. Solvent choice significantly impacts reaction rates and product distributions, with polar aprotic solvents generally favoring silanol formation over siloxane condensation [11].

The presence of water in controlled amounts is essential for silanol formation, but excess water can lead to catalyst deactivation and unwanted side reactions [4]. Optimization studies indicate that water-to-silicon ratios between 5:1 and 10:1 provide optimal results for most catalytic systems [15]. Oxygen availability also influences reaction outcomes, particularly for oxidative processes that convert silyl hydrides to silanols [14].

Purification and Characterization Protocols

The purification of furan-2-yl-dimethylsilanol requires specialized protocols that account for the compound's unique chemical properties, including its tendency toward condensation reactions and its moderate polarity [16] [17]. Column chromatography emerges as the primary purification method, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [18] [19].

Standard chromatographic protocols employ gradient elution systems beginning with non-polar solvent mixtures (hexane:ethyl acetate 9:1) and progressing to more polar compositions (hexane:ethyl acetate 7:3) to achieve optimal separation [20]. The use of deactivated silica gel is often necessary to prevent unwanted interactions between the silanol functionality and acidic silanol groups on the stationary phase [18]. Pre-treatment of silica gel with triethylamine or other basic additives can significantly improve recovery yields, which typically range from 80-95% [20].

Flash chromatography techniques offer enhanced efficiency for larger-scale purifications, reducing both time requirements and solvent consumption [21]. These methods employ positive air pressure to accelerate solvent flow through the column, enabling faster separations while maintaining resolution [21]. Automated flash chromatography systems provide additional advantages through precise gradient control and fraction collection, improving both reproducibility and yield [22].

Distillation represents an alternative purification approach particularly suitable for high-purity applications [23]. Vacuum distillation at reduced pressures (10-50 mmHg) and temperatures between 120-180°C enables effective separation while minimizing thermal decomposition [23]. The method typically achieves recovery yields of 75-90% and provides products of exceptional purity suitable for spectroscopic analysis and further synthetic applications [24].

Characterization protocols for furan-2-yl-dimethylsilanol employ a comprehensive array of spectroscopic and analytical techniques to confirm structure and assess purity [25] [26]. Proton nuclear magnetic resonance spectroscopy provides definitive structural information, with characteristic signals appearing at δ 7.4 for the furan H-5 proton, δ 6.3 for the furan H-3 and H-4 protons, and δ 0.3 for the silicon-methyl groups [25]. The silanol proton typically appears as a broad signal between δ 2-4, which can be confirmed through deuterium exchange experiments [3].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with furan carbon signals appearing at δ 143.2 (C-2), δ 110.5 (C-3), δ 107.8 (C-4), and δ 142.1 (C-5) [27]. The silicon-methyl carbons typically resonate around δ -2 to -5, providing clear evidence for the dimethylsilyl substitution pattern [27].

Silicon-29 nuclear magnetic resonance spectroscopy provides crucial information about the silicon environment, with silanol compounds typically exhibiting chemical shifts between δ -7.1 and δ -12.5 [26] [27]. The exact chemical shift depends on the degree of hydrogen bonding and the electronic environment around the silicon atom [26]. Cross-polarization magic angle spinning techniques enhance sensitivity for solid-state samples and provide additional structural information [26].

Infrared spectroscopy serves as a rapid and reliable method for confirming functional group presence and purity assessment [28]. Key diagnostic bands include silanol O-H stretching vibrations between 3200-3600 cm⁻¹, furan C-H stretching around 3100-3200 cm⁻¹, and furan C=C stretching vibrations in the 1450-1600 cm⁻¹ region [28]. The position and intensity of these bands provide valuable information about molecular conformation and intermolecular interactions [29].

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns characteristic of the furan-silanol structure [30]. Electron ionization mass spectra typically show molecular ion peaks at m/z 142, with major fragment ions at m/z 127 (loss of methyl) and m/z 99 (furan-2-yl cation) [30]. Gas chromatography-mass spectrometry combinations offer additional advantages for purity assessment and identification of trace impurities [30].

X-ray crystallographic analysis, when suitable crystals can be obtained, provides definitive three-dimensional structural information [31]. The technique reveals silicon-oxygen bond lengths typically around 1.65 Å and provides insights into hydrogen bonding patterns and molecular packing arrangements [3]. Crystallization protocols often employ slow evaporation from ether-hexane mixtures or controlled cooling of solutions to obtain crystals suitable for diffraction analysis [31].

Quality control protocols incorporate multiple analytical techniques to ensure batch-to-batch consistency and meet purity specifications [17]. High-performance liquid chromatography provides quantitative purity assessment, while gas chromatography enables detection of volatile impurities [32]. Elemental analysis confirms molecular composition, and thermogravimetric analysis assesses thermal stability and residual solvent content [33].

Wikipedia

Furan-2-yl-dimethylsilanol

Dates

Last modified: 07-22-2023

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